3,5,6-三(2-吡啶基)-1,2,4-三嗪

描述

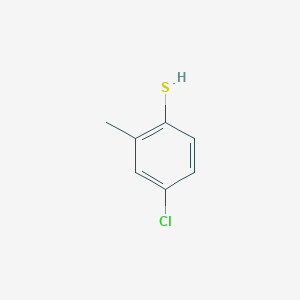

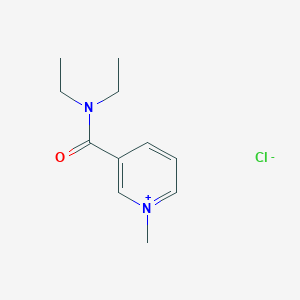

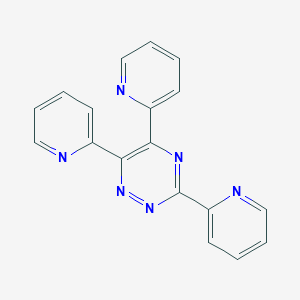

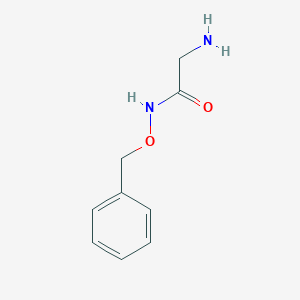

3,5,6-Tri(2-pyridyl)-1,2,4-triazine is a heterocyclic compound that is part of a broader class of triazine derivatives. These compounds are characterized by a triazine core, a six-membered ring with three nitrogen atoms, and pyridyl substituents, which are aromatic rings containing nitrogen. The triazine derivatives are known for their versatile coordination chemistry and have been coupled with various transition metals, leading to applications in luminescent materials, coordination polymers, networks, and discrete metalla-assemblies .

Synthesis Analysis

The synthesis of triazine derivatives can involve various starting materials and reaction conditions. For instance, 2,4,6-tri(4-pyridyl)-s-triazine is prepared from 4-cyanopyridine through cationic and anionic mechanisms . Another example is the synthesis of pyridyl-substituted 1,3,5-triazines through a one-step cyclocondensation of 4H-pyrido[1,3]oxazin-4-ones with amidines, which can be performed at room temperature or under microwave irradiations . Additionally, the aminomethylation of certain dihydropyridine derivatives has been used to form pyrido[1,2-a][1,3,5]triazine derivatives .

Molecular Structure Analysis

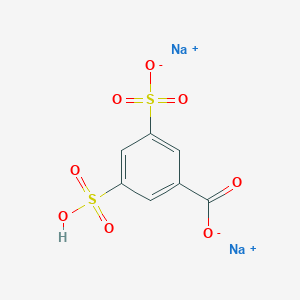

The molecular structure of triazine derivatives can vary depending on the substituents and the metal ions they are coordinated with. For example, a trinuclear copper(II) complex of 2,4,6-tris(di-2-pyridylamine)-1,3,5-triazine (TDAT) has been synthesized, where each copper ion is coordinated by four pyridine nitrogen atoms and an apical chloride . The coordination chemistry of these ligands is rich and diverse, leading to various structural motifs when coupled with metals .

Chemical Reactions Analysis

Triazine derivatives can undergo a range of chemical reactions, including hydrolysis and complexation with metal ions. For instance, the hydrolytic reaction mechanism of 2,4,6-tri(2-pyridyl)-1,3,5-triazine with copper(I) halides has been studied, revealing that Cu(I) cannot promote the hydrolysis of the triazine . In another study, the reaction of 2,4,6-tris(2-pyridyl)-1,3,5-triazine with RhCl3·3H2O under different conditions led to the formation of complexes that could be used in the electrocatalytic reduction of carbon dioxide .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure and the nature of their coordination with metal ions. For example, the magnetic properties of a mono- and a dinuclear copper(II) complex of the 2,4,6-tris(2-pyridyl)-1,3,5-triazine ligand have been investigated, showing antiferromagnetic interactions . The solubility, electrical conductivity, and magnetic properties of these complexes can vary significantly, which is important for their potential applications in various fields .

科学研究应用

与过渡金属和镧系元素的配位化学:三嗪配体的多吡啶基衍生物,包括 3,5,6-三(2-吡啶基)-1,2,4-三嗪,已广泛用于配位化学,特别是与过渡金属和镧系元素。这些配合物应用于发光材料、配位聚合物和网络以及离散金属配合物的合成等领域 (Therrien, 2011).

金属配合物的合成和表征:研究重点在于合成和表征涉及 3,5,6-三(2-吡啶基)-1,2,4-三嗪和铼、钼和锌等金属的配合物。这些工作探索了这些配体与金属片段的配位模式,在材料科学和可能的催化中得到应用 (Granifo, 1996; Granifo, 1995).

生物学应用:已合成具有吡啶基三嗪核心的锌配合物,并评估了其在生物学应用中的潜力。已经进行了与牛血清白蛋白 (BSA) 的结合研究,突出了它们通过白蛋白进行血清分布的潜力 (Abeydeera, Perera, & Perera, 2018).

分光光度应用:包括 3,5,6-三(2-吡啶基)-1,2,4-三嗪衍生物在内的三嗪已被用于分光光度研究,特别是用于测定铁和其他还原剂。这些化合物表现出很高的灵敏度,可用于分析化学应用 (Almog et al., 1996).

催化和合成:该配体参与了催化过程,例如氰基吡啶三聚成三嗪衍生物,表明其在有机合成中的用途 (Janczak, Śledź, & Kubiak, 2003).

镧系元素配合物中的发光性质:Eu3+、Sm3+ 和 Gd3+ 与三嗪配体的配合物显示出特征性的镧系元素发射,这得益于三嗪配体到镧系元素离子的能量转移。这些性质使它们在发光材料中的应用变得有趣 (Panayiotidou et al., 2013).

生物活性的对接研究:已经进行对接研究来评估含有三嗪单元的 Co(II) 和 Ni(II) 配合物的生物活性。这项研究得到了结构、光谱和理论研究的支持,表明在生物医学应用中的潜力 (Marandi et al., 2018).

安全和危害

属性

IUPAC Name |

3,5,6-tripyridin-2-yl-1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N6/c1-4-10-19-13(7-1)16-17(14-8-2-5-11-20-14)23-24-18(22-16)15-9-3-6-12-21-15/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMBVEZRZJNYAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(N=NC(=N2)C3=CC=CC=N3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332973 | |

| Record name | 3,5,6-tri(2-pyridyl)-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729076 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3,5,6-Tri(2-pyridyl)-1,2,4-triazine | |

CAS RN |

1046-57-7 | |

| Record name | 3,5,6-tri(2-pyridyl)-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B91229.png)